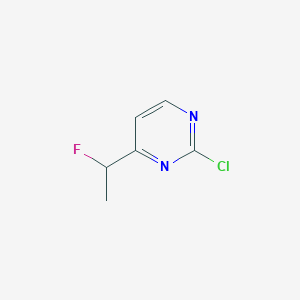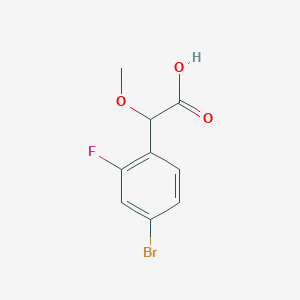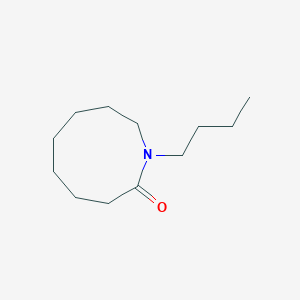![molecular formula C11H20N2O5 B8526374 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B8526374.png)
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid typically involves the protection of amino groups using the Boc group. One common method involves the reaction of 3-aminopropionic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like EDCI or DCC.
Common Reagents and Conditions
Triethylamine: Used as a base in the Boc protection reaction.
Tert-butyl chloroformate: The reagent for introducing the Boc group.
EDCI or DCC: Coupling reagents for peptide synthesis.
Acidic Conditions: For the removal of the Boc group.
Major Products Formed
Free Amines: Formed upon the removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Aplicaciones Científicas De Investigación
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Boc-amino)propyl bromide
- Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional groups is required.
Propiedades
Fórmula molecular |
C11H20N2O5 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-6-4-8(14)12-7-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
Clave InChI |
UAFBXOICOJEVCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Methoxy-phenyl)-4-methyl-thiazol-5-yl]-methanol](/img/structure/B8526303.png)







![2-[(Methylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B8526360.png)

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)thiourea](/img/structure/B8526366.png)


